2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid
Overview
Description
2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C24H27N7O3 and its molecular weight is 461.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Given its complexity, we can speculate that the compound may:
Biochemical Pathways
Without specific data, we can’t pinpoint exact pathways affected by this compound. Indole derivatives have been associated with diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects . These activities often involve intricate cellular pathways.
Biochemical Analysis
Biochemical Properties
2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators . Additionally, it interacts with proteins involved in cell signaling pathways, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), modulating their activity and influencing gene expression .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . It also affects gene expression by altering the transcriptional activity of key regulatory genes involved in inflammation and immune response . Furthermore, this compound impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity and preventing the formation of pro-inflammatory mediators . Additionally, this compound interacts with transcription factors, such as NF-κB, inhibiting their ability to bind to DNA and regulate gene expression . These interactions result in the modulation of cellular processes and the suppression of inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory pathways and persistent changes in gene expression . The compound’s stability and efficacy may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively reduce inflammation and modulate immune responses without causing significant adverse effects . At higher doses, it can lead to toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of the compound and its metabolites in the liver and kidneys . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into several metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its efficacy and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters, such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), which facilitate its uptake and efflux across cellular membranes . The compound’s distribution within tissues is influenced by its binding to plasma proteins, such as albumin, which can affect its bioavailability and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on gene expression and cellular metabolism . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct the compound to specific organelles, influencing its localization and activity .
Properties
IUPAC Name |
2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]pyrazol-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O3/c1-14(2)31-22(26-15(3)28-31)19-13-29-8-9-34-20-10-16(6-7-18(20)21(29)27-19)17-11-25-30(12-17)24(4,5)23(32)33/h6-7,10-14H,8-9H2,1-5H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLUNRVFVAAWSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)C5=CN(N=C5)C(C)(C)C(=O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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